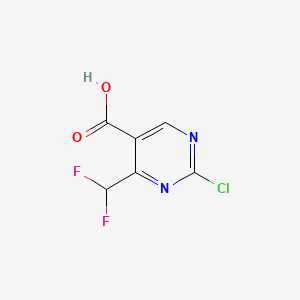

2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-6-10-1-2(5(12)13)3(11-6)4(8)9/h1,4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKAETLDPYYHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697214 | |

| Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260827-00-6 | |

| Record name | 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid CAS number

An In-Depth Technical Guide to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic methodology grounded in established chemical principles, and explore its application as a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in complex synthetic campaigns.

Compound Identification and Core Properties

This compound is a specialized chemical intermediate valued for the unique electronic properties conferred by its difluoromethyl and chloro substituents. These features make it an attractive scaffold for designing molecules with enhanced metabolic stability and binding affinity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

CAS Number: 1260827-00-6[1]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | [1] |

| Molecular Weight | 208.6 g/mol | [1] |

| Canonical SMILES | C1=C(C(=O)O)C(=NC(=N1)Cl)C(F)F | [1] |

| InChI Key | Information not available in search results | |

| Appearance | Typically a solid at room temperature | Assumed based on structure |

| Boiling Point | Not specified | [1] |

Synthesis and Mechanistic Considerations

The synthesis of pyrimidine carboxylic acids often involves the construction of the heterocyclic core followed by functional group interconversion. A prevalent and reliable strategy for obtaining this compound involves the hydrolysis of its corresponding ethyl ester precursor. This approach is favored for its high yield and operational simplicity.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule points to the ethyl ester as the immediate precursor. This ester is typically more accessible through multi-step syntheses starting from simpler, commercially available materials. The final hydrolysis step is a classic and robust transformation.

Caption: Retrosynthetic approach for the target compound.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol is adapted from established methodologies for the hydrolysis of similar pyrimidine esters, such as the conversion of ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate to its corresponding carboxylic acid. The causality behind this choice rests on the high-yielding and clean nature of saponification for this class of compounds.

Materials:

-

Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1 equivalent)

-

1,4-Dioxane

-

Lithium hydroxide (LiOH) monohydrate (1.1 equivalents)

-

Deionized Water

-

6 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve the starting ethyl ester (1.0 eq.) in 1,4-dioxane (approx. 4 mL per gram of ester).

-

Hydrolysis: To this solution, add an aqueous solution of lithium hydroxide (1.0 M, 1.1 eq.). The use of a slight excess of LiOH ensures the complete conversion of the ester.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.

-

Workup and Acidification: Once the reaction is complete, dilute the mixture with water (approx. 15 mL per gram of initial ester) to ensure all salts are dissolved.

-

Precipitation: Carefully acidify the solution to a pH of approximately 2 using 6 M HCl. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution. The choice of a strong acid like HCl ensures a sharp and complete precipitation.

-

Isolation and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield this compound.

Applications in Drug Discovery and Development

Fluorinated pyrimidine scaffolds are classified as "privileged structures" in medicinal chemistry. The incorporation of fluorine atoms, particularly as a difluoromethyl group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[2].

This compound serves as a crucial building block for more complex molecules, especially in the synthesis of kinase inhibitors. The chloro-substituent at the 2-position is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing fragments. This is a cornerstone of modern kinase inhibitor design[3].

Role as an Intermediate in Kinase Inhibitor Synthesis

The pyrimidine core is central to many FDA-approved drugs, particularly those targeting kinases in oncology[4]. The general workflow involves coupling the pyrimidine core with a side chain that provides target specificity.

Caption: Workflow for utilizing the title compound in drug discovery.

This compound's bifunctional nature (a carboxylic acid and an electrophilic chlorine) allows for sequential, controlled modifications. The carboxylic acid can be converted to an amide, and the chlorine can be displaced by a nucleophile, enabling the construction of diverse chemical libraries for screening.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.

Recommended Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both purity assessment and identity confirmation.

Objective: To confirm the molecular weight and assess the purity of the synthesized this compound.

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm.

-

Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.

-

Expected Mass: The deprotonated molecule [M-H]⁻ should be observed at m/z 207.0 (calculated for C₆H₂ClF₂N₂O₂⁻).

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at approximately 1 mg/mL. Dilute this solution 100-fold with the initial mobile phase composition (95:5 A:B).

-

Injection: Inject 5-10 µL of the prepared sample onto the LC-MS system.

-

Data Analysis:

-

Examine the UV chromatogram to assess purity by integrating the peak area of the main component.

-

Analyze the mass spectrum corresponding to the main peak. Confirm the presence of the ion at the expected m/z value for the deprotonated molecule. The characteristic isotopic pattern for a chlorine-containing compound (a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1) should also be verified.

-

This method provides a robust and reliable confirmation of the product's identity and purity, which is a standard requirement in synthetic and medicinal chemistry[5].

Safety and Handling

As with any chlorinated and fluorinated organic compound, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis via ester hydrolysis is a reliable and scalable method. The strategic placement of its functional groups—a reactive chlorine for SNAr coupling and a carboxylic acid for amide bond formation—makes it an exceptionally versatile building block for constructing complex molecular architectures, particularly for the development of next-generation kinase inhibitors. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging this compound in their research endeavors.

References

-

MDPI, Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

-

MDPI, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

-

PubMed (Wiley), FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available at: [Link]

-

PubMed Central (NIH), Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Introduction: Unveiling a Key Heterocyclic Building Block

2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a halogenated heterocyclic compound featuring a pyrimidine core, a functional motif of significant interest in medicinal and agricultural chemistry.[1] The strategic placement of a chloro group, a difluoromethyl moiety, and a carboxylic acid function imparts a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2]

Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery and development. Properties such as solubility, acidity (pKa), and thermal stability directly govern reaction conditions, formulation strategies, and ultimately, the pharmacokinetic and pharmacodynamic behavior of its derivatives. This guide provides a comprehensive analysis of these core properties, grounded in established analytical methodologies, to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Core Properties

A precise understanding of the molecule's fundamental attributes is the foundation of all subsequent analysis. The key identifiers and computed properties are summarized below.

| Parameter | Value | Source |

| CAS Number | 1260827-00-6 | [3] |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | [3] |

| Molecular Weight | 208.6 g/mol | [3] |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)C(F)F)C(=O)O | [3] |

| Boiling Point | Not Available (Decomposition likely) | [3] |

| Appearance | White to off-white solid (Typical) |

Critical Physicochemical Parameters: Protocols and Rationale

The following sections detail the experimental determination of the most critical physicochemical properties for drug development. The provided protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Thermal Stability: Melting Point Determination

Field Insight: The melting point is a primary indicator of a compound's purity and provides insight into its crystal lattice energy.[4] For active pharmaceutical ingredients (APIs) and their intermediates, a sharp, well-defined melting range is synonymous with high purity, whereas a broad, depressed range suggests the presence of impurities.[4] This parameter is crucial for quality control and for identifying the thermal limits of the compound during processing and storage.

Experimental Protocol: Capillary Method

The capillary method remains the gold standard for its simplicity and accuracy in the pharmaceutical industry.[4][5]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube (e.g., 0.8 - 1.2 mm internal diameter) and pack it tightly to a height of 2.5 - 3.5 mm by tapping the sealed end on a hard surface.[6]

-

Preliminary Determination (Scouting Run): Place the loaded capillary into the heating block of a melting point apparatus. Initiate a rapid heating ramp (e.g., 10-20 °C/minute) to quickly identify an approximate melting range.[7] This step prevents time-consuming runs for unknown compounds.

-

Accurate Determination: Using a fresh sample, pre-heat the apparatus to a temperature approximately 5-10 °C below the observed start of melting from the scouting run.[7]

-

Data Acquisition: Begin heating at a slow, controlled rate of 1 ± 0.5 °C/minute.[6] This slow ramp is critical to ensure the system is in thermal equilibrium, allowing for a precise reading.

-

Recording the Range: Record two temperatures:

-

T_onset: The temperature at which the first drop of liquid is observed.

-

T_clear: The temperature at which the entire sample becomes a clear liquid.[6]

-

-

Verification: Perform the measurement in triplicate to ensure the results are reproducible.

Causality in Experimental Design: The choice of a slow heating ramp is paramount; heating too quickly does not allow sufficient time for heat to transfer from the block to the sample, resulting in a reading that is artificially high and a range that is inaccurately broad. The use of a finely powdered, dry sample ensures that the melting observed is a true phase transition and not an artifact of solvent evaporation or poor heat conduction.

Workflow Diagram: Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Aqueous Solubility: Thermodynamic Equilibrium Method

Field Insight: Aqueous solubility is arguably one of the most critical physicochemical parameters in drug development. It directly influences dissolution rate and, consequently, bioavailability.[8] Poor solubility can lead to failed clinical trials and requires significant formulation efforts, such as salt formation or the use of excipients, to overcome.[9] We distinguish between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput screening measurement, thermodynamic solubility, determined at equilibrium, represents the true saturation point and is the definitive value required for regulatory submissions.[10]

Experimental Protocol: Shake-Flask Method (Gold Standard)

The Higuchi and Connors shake-flask method is the most reliable for determining thermodynamic solubility.[9]

-

System Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the molecule's solubility profile across the gastrointestinal tract.[11]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffered solution in a sealed container. The key is to ensure that a solid phase remains in equilibrium with the solution, signifying saturation.[9]

-

Equilibration: Agitate the containers at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a prolonged period (e.g., 24-72 hours).[11] The goal is to allow the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid phase via centrifugation or filtration (using a filter that does not bind the analyte).

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Confirmation of Equilibrium: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value is confirmed when consecutive measurements are statistically identical.[11]

Causality in Experimental Design: Using an excess of solid is non-negotiable for determining thermodynamic solubility; it ensures the solution is truly saturated.[9] Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time is necessary because the dissolution of crystalline solids can be slow, and premature measurement would lead to an underestimation of the true solubility.[10]

Workflow Diagram: Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Method for Solubility.

Acidity Constant: pKa Determination

Field Insight: The pKa, the pH at which a molecule is 50% ionized, is a cornerstone of drug design. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes (absorption), and binding to its target protein.[10] For an acidic compound like the topic molecule, solubility is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate anion.[10]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[12]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM).[13] A co-solvent like methanol or DMSO may be necessary if aqueous solubility is low, though this can affect the apparent pKa.

-

System Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic analyte) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[13]

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized by the base.[14] This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve, or the inflection point on a derivative plot.[13][15]

-

Replication: Perform a minimum of three titrations to ensure the reliability of the determined pKa value and calculate the average and standard deviation.[13]

Causality in Experimental Design: The use of a calibrated pH meter is fundamental to the accuracy of the entire experiment.[13] Maintaining constant ionic strength minimizes changes in the activity coefficients of the ions, ensuring the measurement reflects the true equilibrium constant. The half-equivalence point is mathematically equal to the pKa because, at this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, simplifying the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to pH = pKa.[14]

Workflow Diagram: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination via Potentiometric Titration.

Expected Spectral Characteristics

While experimental spectra for this specific molecule are not publicly available, its structure allows for reliable prediction of key signals in various spectroscopic techniques, which are vital for structural confirmation and reaction monitoring.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically >10 ppm. This signal's breadth is due to hydrogen bonding, and it will disappear upon shaking the sample with D₂O.[16]

-

Pyrimidine Ring Proton (-CH=): A singlet for the lone proton on the pyrimidine ring. Its chemical shift will be influenced by the surrounding electron-withdrawing groups.

-

Difluoromethyl Proton (-CHF₂): This proton will appear as a triplet due to coupling with the two adjacent, equivalent fluorine atoms (¹J_HF).

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 160-180 ppm range is characteristic of a carboxylic acid carbonyl carbon.[16]

-

Pyrimidine Ring Carbons: Several signals corresponding to the carbons of the aromatic ring. The carbons attached to the chlorine and difluoromethyl groups will be significantly affected.

-

Difluoromethyl Carbon (-CHF₂): This carbon signal will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF).

-

-

¹⁹F NMR:

-

The two fluorine atoms of the difluoromethyl group are chemically equivalent. They will produce a single signal that is split into a doublet by the adjacent proton (¹J_HF).[17]

-

-

Mass Spectrometry: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and the chlorine atom.[16]

Conclusion

This compound possesses a suite of physicochemical properties that define its potential as a synthetic intermediate. Its characterization is anchored by well-established, robust analytical protocols for determining melting point, thermodynamic solubility, and pKa. The presence of the acidic carboxylic acid function suggests a pH-dependent solubility profile, a critical consideration for its use in biological systems. The distinct spectroscopic handles, particularly in ¹H, ¹³C, and ¹⁹F NMR, provide clear and reliable methods for its identification and for monitoring its conversion in subsequent synthetic steps. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently and effectively utilize this versatile chemical entity in their research and development pipelines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. thinkSRS.com. Available from: [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available from: [Link]

-

Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. LinkedIn SlideShare. Available from: [Link]

-

Slideshare. (2015). solubility experimental methods.pptx. Slideshare. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. Available from: [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. University of Colorado Boulder, Department of Chemistry. Available from: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. Available from: [Link]

-

eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. eGyanKosh. Available from: [Link]

-

Vdocuments. Experiment-1 Aim - To determine the melting point of given solid substance. Vdocuments. Available from: [Link]

-

PubChem. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Chloro-4-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

-

ResearchGate. 13 C NMR spectra of synthesized model compound 4f. ResearchGate. Available from: [Link]

-

Amerigo Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%). Amerigo Scientific. Available from: [Link]

-

VexqLvN9. Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid. VexqLvN9. Available from: [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available from: [Link]

- Google Patents. US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. Google Patents.

-

PubChem. 2-Chloro-5-fluoropyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Proton NMR Spectra of the Monomethyl- and Dimethylpyrimidine-5-carboxylic Acids. ResearchGate. Available from: [Link]

- Google Patents. CN106187911A - 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 [smolecule.com]

- 3. arctomsci.com [arctomsci.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pennwest.edu [pennwest.edu]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details a four-step synthetic pathway, offering insights into the reaction mechanisms, experimental protocols, and characterization of the target molecule and its intermediates.

Physicochemical Properties and Safety Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | C₆H₃ClF₂N₂O₂ | 224.55 | White to off-white solid | 1017793-37-3 |

Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The safety data sheets (SDS) for all reagents should be consulted prior to use.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step sequence, commencing with the preparation of a key β-ketoester intermediate, followed by pyrimidine ring formation, chlorination, and final hydrolysis.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

The synthesis begins with the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride. This reaction introduces the ethoxymethylene group, which is crucial for the subsequent cyclization step to form the pyrimidine ring.

Experimental Protocol

-

To a stirred solution of ethyl 4,4-difluoroacetoacetate (1.0 equiv) in acetic anhydride (2.0 equiv), add triethyl orthoformate (1.2 equiv).

-

Heat the reaction mixture to 120-130°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess acetic anhydride and other volatile components under reduced pressure.

-

The crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate can be used in the next step without further purification, or it can be purified by vacuum distillation.

| Reagent | Molar Ratio | Purpose |

| Ethyl 4,4-difluoroacetoacetate | 1.0 | Starting material |

| Triethyl orthoformate | 1.2 | Ethoxymethylene source |

| Acetic anhydride | 2.0 | Dehydrating agent |

Step 2: Synthesis of Ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate

The pyrimidine ring is constructed via a cyclocondensation reaction between the ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate intermediate and urea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Experimental Protocol

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equiv) to anhydrous ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add urea (1.1 equiv) and stir until dissolved.

-

Add the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 equiv) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.

Caption: Workflow for the synthesis of the pyrimidine intermediate.

Step 3: Synthesis of Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate

The hydroxyl group at the 2-position of the pyrimidine ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This transformation is a key step in activating the pyrimidine ring for further functionalization. The addition of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction.[1]

Experimental Protocol

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend ethyl 4-(difluoromethyl)-2-hydroxypyrimidine-5-carboxylate (1.0 equiv) in phosphorus oxychloride (5-10 equiv).

-

Add N,N-dimethylaniline (0.1-0.2 equiv) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate can be purified by column chromatography on silica gel.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a base like lithium hydroxide in a mixed aqueous-organic solvent system, followed by acidification.[2][3]

Experimental Protocol

-

Dissolve ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

-

Add lithium hydroxide monohydrate (1.5-2.0 equiv) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of a dilute strong acid (e.g., 1M HCl).

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

| Parameter | Condition | Rationale |

| Base | Lithium Hydroxide (LiOH) | Mild and effective for saponification |

| Solvent | THF/Water | Ensures solubility of both ester and base |

| Temperature | Room Temperature | Sufficient for hydrolysis without side reactions |

| Work-up | Acidification | Protonates the carboxylate to yield the final product |

Characterization Data

The structure of the final product and its intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the presence of the difluoromethyl group and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid C=O and O-H groups, as well as the C-F bonds of the difluoromethyl group.

Conclusion

This guide outlines a reliable and scalable synthetic route for the preparation of this compound. The described protocols are based on established chemical transformations and provide a solid foundation for researchers in the fields of medicinal chemistry and materials science. By following these procedures, scientists can efficiently access this valuable building block for the development of new and innovative molecules.

References

- Kudyakova, Y. S., et al. (2017). Unexpected formation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate from the condensation of ethyl 4,4,4-trifluoroacetoacetate with CH(OEt)3. Tetrahedron Letters, 58(8), 744–747.

- A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacet

- Ethyl 4,4-difluoro-2-(ethoxymethylene)

- Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyr

- Process for preparing alkyl difluoroacetoacet

- 2-CHLORO-4-(DIFLUOROMETHYL)PYRIMIDINE(1261629-31-5) 1H NMR spectrum. ChemicalBook.

- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Russian Journal of General Chemistry, 91(6), 1158-1165.

- Ethyl 2-chloro-4-(trifluoromethyl)

- 2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem.

- 2-Chloro-4-(difluoromethyl)pyrimidine. Sigma-Aldrich.

- LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange.

- What is a simple way to convert an ester into carboxylic acid?

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank, 2017(3), M946.

- Ester to Acid - Common Conditions. Organic Chemistry Portal.

- 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem.

- Ethyl 2-(ethoxymethylene)

- Ethyl 2-(ethoxymethylene)

- Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermedi

- 2-Chloro-5-fluoropyrimidine. PubChem.

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

- Ethyl 2-chloropyrimidine-5-carboxyl

- What is a simple way to convert an ester into carboxylic acid? ECHEMI.

- Synthesis of Ethyl 4,4-Difluoroacetoacetate. Guangdong Chemical Industry, 2012-08.

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 7(57), 35967-35973.

- POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(11), 1435-1446.

- Process for preparing alkyl difluoroacetoacet

- Ethyl 2-hydroxy-4-(trifluoromethyl)

- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.

- Method for synthesizing ethyl 4,4-difluoroacetoacet

- Ethyl 2-chloro-4-methylpyrimidine-5-carboxyl

- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?

- 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR spectrum. ChemicalBook.

- 2-Chloro-4-(trifluoromethyl)pyrimidine. SpectraBase.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(16), 3734.

- Ethyl 2-(ethoxymethylene)

- NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIV

- 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester. PubChem.

- Ethyl 2-chloropyrimidine-5-carboxyl

- Ethyl 2-chloropyrimidine-5-carboxyl

- Ethyl 2-chloropyrimidine-5-carboxyl

- Ethyl 2-(ethoxymethylene)

- Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)

- Ethyl 2-(ethoxymethylene)

Sources

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies required for the definitive structural analysis of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] As a substituted pyrimidine, this molecule serves as a critical building block for synthesizing complex, biologically active agents.[3] This document outlines a multi-pronged analytical strategy, integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy to ensure unambiguous structural elucidation and purity assessment. Each section details the theoretical basis of the technique, provides field-proven experimental protocols, and explains the interpretation of the resulting data with an emphasis on the unique spectral features imparted by the chloro, difluoromethyl, and carboxylic acid functional groups.

Introduction: Significance and Analytical Strategy

This compound (molecular formula C₆H₃ClF₂N₂O₂) is a highly functionalized pyrimidine derivative. Such compounds are foundational in the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents, due to the pyrimidine core's ability to mimic endogenous nucleobases and participate in hydrogen bonding with biological targets.[2][3] The specific substituents—a reactive chlorine atom at the 2-position, a lipophilic difluoromethyl group at C4, and a carboxylic acid at C5—provide distinct chemical handles for synthetic elaboration and modulate the molecule's physicochemical properties.

A robust and unequivocal structural confirmation is paramount before its use in multi-step syntheses where impurities or isomeric misassignments could lead to significant downstream failures. This guide proposes a logical, self-validating workflow for its characterization.

Physicochemical Properties

A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1260827-00-6 | [4] |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | |

| Molecular Weight | 208.55 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥95% | |

| InChI Key | XWKAETLDPYYHPJ-UHFFFAOYSA-N |

Integrated Analytical Workflow

The structural elucidation of this molecule relies on the convergence of data from multiple orthogonal techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.

Figure 2: Key predicted NMR correlations for the target molecule.

Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the acidic proton.

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

¹H Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to 16 ppm.

-

¹⁹F Acquisition: Tune the spectrometer to the fluorine frequency. Acquire both a proton-coupled and a proton-decoupled spectrum. Use an external reference like CCl₃F if necessary.

-

¹³C Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A longer acquisition time or a more concentrated sample may be needed due to the lower natural abundance of ¹³C.

-

Data Processing: Process all spectra using appropriate software. Reference the spectra (e.g., to the residual solvent peak for ¹H and ¹³C). Integrate peaks and measure coupling constants.

Conclusion

The structural analysis of this compound is a clear-cut process when a systematic, multi-technique approach is employed. High-resolution mass spectrometry provides definitive confirmation of the elemental formula and the presence of chlorine. Infrared spectroscopy offers a rapid check for the essential carboxylic acid functional group. Finally, a suite of 1D NMR experiments (¹H, ¹⁹F, and ¹³C) provides the unambiguous and fine-grained detail of the atomic connectivity and constitution of the molecule. The characteristic splitting patterns arising from H-F and C-F coupling serve as powerful internal validators of the proposed structure. By integrating these datasets, researchers and drug development professionals can proceed with confidence in the identity and purity of this valuable synthetic intermediate.

References

-

5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]

-

Castrovilli, M.C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available at: [Link]

-

Castrovilli, M.C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. Available at: [Link]

-

Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Pyrimidine-2-carboxylic acid Spectra. SpectraBase. Available at: [Link]

-

Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Available at: [Link]

-

The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate. Available at: [Link]

-

The precious Fluorine on the Ring: Fluorine NMR for biological systems. PubMed Central. Available at: [Link]

-

2-Chloro-4-trifluoromethyl-pyrimidine-5-carboxylic acid (3,5-dichloro-phenyl)-methyl-amide. PubChem. Available at: [Link]

-

Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at: [Link]

-

Fluorine NMR. University of Illinois Urbana-Champaign. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

-

PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

-

2-Chloro-4-isobutylpyrimidine-5-carboxylic acid Suppliers. ChemicalRegister. Available at: [Link]

-

2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines... ResearchGate. Available at: [Link]

- 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method. Google Patents.

Sources

Spectroscopic Characterization of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous characterization of this fluorinated pyrimidine derivative.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro-substituent, a difluoromethyl group, and a carboxylic acid moiety on a pyrimidine core, imparts distinct physicochemical properties that are of significant interest in the design of novel bioactive molecules and functional materials. Accurate and comprehensive structural characterization is paramount to understanding its reactivity, confirming its identity, and ensuring its purity. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing a predictive analysis of the spectral data and detailed experimental protocols for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit two distinct signals: one for the proton on the pyrimidine ring and another for the proton of the difluoromethyl group. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, making it difficult to observe.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 (pyrimidine) | 8.5 - 9.0 | Singlet (s) | N/A | The proton at position 6 is deshielded by the two electronegative nitrogen atoms in the pyrimidine ring and the adjacent carboxylic acid group. |

| -CHF₂ | 6.5 - 7.5 | Triplet (t) | JHF ≈ 50-60 Hz | The proton of the difluoromethyl group is coupled to the two equivalent fluorine atoms, resulting in a triplet. Its chemical shift is significantly downfield due to the electronegativity of the fluorine atoms. |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can be confirmed by D₂O exchange. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J, Hz) | Rationale |

| C2 | 155 - 160 | Singlet (s) | N/A | The carbon bearing the chlorine atom is expected in this region, typical for halogenated pyrimidines. |

| C4 | 150 - 155 | Triplet (t) | JCF ≈ 20-30 Hz | This carbon is directly attached to the difluoromethyl group, leading to a downfield shift and coupling to the two fluorine atoms. |

| C5 | 120 - 125 | Singlet (s) | N/A | The carbon bearing the carboxylic acid group. |

| C6 | 158 - 162 | Singlet (s) | N/A | The carbon attached to the only ring proton. |

| -CHF₂ | 110 - 120 | Triplet (t) | JCF ≈ 230-250 Hz | The carbon of the difluoromethyl group exhibits a large one-bond coupling constant with the two fluorine atoms. |

| -COOH | 165 - 175 | Singlet (s) | N/A | The carbonyl carbon of the carboxylic acid appears in the typical downfield region. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CHF₂ | -110 to -130 | Doublet (d) | JHF ≈ 50-60 Hz | The two equivalent fluorine atoms of the difluoromethyl group are coupled to the single proton, resulting in a doublet. The chemical shift is in the typical range for difluoromethyl groups attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures data integrity and reproducibility.

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this carboxylic acid.

Expected Mass Spectral Data (ESI)

-

Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids, which readily deprotonate. The expected molecular ion will be observed at m/z corresponding to the molecular weight of the neutral molecule minus the mass of a proton.

-

Positive Ion Mode ([M+H]⁺): Protonation may occur on one of the pyrimidine nitrogen atoms.

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pattern (Tandem MS/MS)

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives include the loss of small neutral molecules and cleavage of the pyrimidine ring.[1] For this compound, key fragmentations would likely involve:

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of HCl (36 Da): Elimination of hydrogen chloride.

-

Loss of CHF₂ radical (51 Da): Cleavage of the difluoromethyl group.

Caption: Predicted major fragmentation pathways in negative ion ESI-MS/MS.

Experimental Protocol for ESI-MS

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling method for solid samples.

Predicted IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | The O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer appears as a very broad band. |

| C-H (Aromatic) | 3000-3100 | Weak to Medium | C-H stretching of the pyrimidine ring. |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption. |

| C=N, C=C (Aromatic Ring) | 1450-1600 | Medium to Strong | Stretching vibrations of the pyrimidine ring. |

| C-F | 1000-1200 | Strong | C-F stretching vibrations of the difluoromethyl group. |

| C-Cl | 600-800 | Medium to Strong | The C-Cl stretching vibration. |

Experimental Protocol for ATR-FTIR Spectroscopy

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The structural characterization of this compound requires a multi-technique spectroscopic approach. The predictive data and detailed protocols outlined in this guide provide a robust framework for researchers to acquire and interpret high-quality spectroscopic data, ensuring the unambiguous identification and characterization of this important molecule. By following these self-validating workflows, scientists can proceed with confidence in their downstream applications, from drug discovery to materials science innovation.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of organic chemistry, 71(8), 3103–3110.

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

- Priestley, R. C., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology.

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Difluoro-trifluoromethyl-phosphine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Baldwin, J. E., & Fenoglio, D. J. (1966). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. The Journal of Physical Chemistry, 70(1), 227-229.

- Gies-Fischer, C., et al. (2018). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 29(12), 2446-2456.

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

- BenchChem. (2025).

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

- Gerig, J. T. (2010). New Frontiers and Developing Applications in 19F NMR. Biological Magnetic Resonance, 28, 1-36.

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid in Organic Solvents

Abstract

2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a halogenated heterocyclic compound with structural motifs suggesting its potential as a valuable intermediate in pharmaceutical and agrochemical research. A comprehensive understanding of its solubility profile in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the solubility of this compound. Due to the absence of extensive data in the public domain for this specific molecule, this document emphasizes the theoretical principles governing its solubility, provides a priori predictions, and details robust, self-validating experimental protocols for both qualitative and quantitative solubility determination. The methodologies outlined herein are designed to generate reliable and reproducible data, enabling informed solvent selection and accelerating research and development timelines.

Introduction to this compound

The rational design of novel therapeutic agents and specialized chemicals frequently incorporates highly functionalized heterocyclic scaffolds. Pyrimidine derivatives, in particular, are integral to a wide array of biologically active molecules. The subject of this guide, this compound, represents a confluence of key functional groups: a pyrimidine core, a carboxylic acid, a chloro substituent, and a difluoromethyl group. Each of these moieties imparts distinct physicochemical characteristics that collectively dictate the molecule's behavior in solution.

Molecular Structure Analysis

The structure of the molecule provides the primary basis for predicting its solubility.

-

Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring is polar and contains two nitrogen atoms that can act as hydrogen bond acceptors.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). Its acidic nature (predicted pKa is likely low, similar to analogues like 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid with a pKa of ~1.67[1]) means it will readily deprotonate in the presence of a base, forming a highly polar carboxylate salt.

-

Chloro (-Cl) Group: An electron-withdrawing and weakly polar group, it contributes to the molecule's dipole moment but is not a strong participant in hydrogen bonding.

-

Difluoromethyl (-CHF₂) Group: This group is moderately polar and increases the molecule's lipophilicity compared to a methyl group, while being less lipophilic than a trifluoromethyl group.

Key Physicochemical Properties

A thorough literature search did not yield experimentally determined values for key physicochemical properties of this specific compound. Therefore, their determination is a critical first step for any research program.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₆H₃ClF₂N₂O₂ | Confirmed.[2] |

| Molecular Weight | 208.6 g/mol | Confirmed.[2] |

| Melting Point (°C) | To Be Determined (TBD) | A high melting point often correlates with lower solubility due to strong crystal lattice energy that must be overcome by solute-solvent interactions. |

| pKa | To Be Determined (TBD) | Governs the ionization state of the carboxylic acid. Crucial for understanding pH-dependent solubility and solubility in acidic or basic solvents. |

| logP (Octanol/Water) | To Be Determined (TBD) | The logarithm of the partition coefficient between octanol and water provides a measure of the molecule's overall lipophilicity, a key predictor of solubility in nonpolar vs. polar solvents. |

Theoretical Principles of Solubility

The dissolution of a solid solute into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsolution), which must be negative for dissolution to occur spontaneously.[3][4] This is expressed by the equation:

ΔGsolution = ΔHsolution - TΔSsolution

Where ΔHsolution is the enthalpy of solution (the energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds) and ΔSsolution is the entropy of solution (typically positive, as the dissolved state is more disordered).[3][5]

The fundamental principle of "like dissolves like" is a practical application of these thermodynamic concepts.[6] Solutes dissolve best in solvents with similar intermolecular forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can donate hydrogen bonds. They are expected to interact favorably with the carboxylic acid and pyrimidine nitrogens.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors but not donors. They are excellent solvents for polar molecules, particularly those with hydrogen bond donor groups like carboxylic acids.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are generally poor solvents for highly polar molecules like carboxylic acids.

A Priori Solubility Prediction

Based on the structural analysis, we can make qualitative predictions about the solubility of this compound. The dominant polar carboxylic acid group suggests poor solubility in nonpolar solvents and favorable solubility in polar solvents, especially those that can accept hydrogen bonds or are basic.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Very Low | Mismatch in polarity. Solute's strong hydrogen bonding and dipole interactions cannot be replaced by weak van der Waals forces with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Very High | Strong dipole-dipole interactions. These solvents are excellent hydrogen bond acceptors for the carboxylic acid proton, effectively disrupting the solute's crystal lattice. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solute. However, the solvent's self-association (H-bonding) must also be overcome, potentially leading to lower solubility than in polar aprotic solvents. |

| Basic (Aqueous) | 5% NaHCO₃, 5% NaOH | Very High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Acidic (Aqueous) | 5% HCl | Very Low | The acidic solvent will suppress the ionization of the carboxylic acid, maintaining its less polar, neutral form, which has low aqueous solubility. |

Experimental Determination of Solubility

Given the lack of published data, experimental determination is mandatory. The following protocols are designed to be robust and self-validating.

Protocol: Qualitative Solubility Classification

This initial screening provides rapid classification and informs solvent choices for quantitative analysis. The procedure involves assessing the solubility of a small, fixed amount of solute in a fixed volume of solvent.

Methodology:

-

Preparation: Add ~25 mg of the compound to a separate test tube for each solvent to be tested (e.g., Water, 5% HCl, 5% NaHCO₃, Ethanol, Acetone, Toluene).

-

Solvent Addition: Add the selected solvent to each tube in 0.25 mL increments.

-

Agitation: After each addition, cap the tube and vortex vigorously for 60 seconds.

-

Observation: Visually inspect for the complete dissolution of the solid.

-

Iteration: Continue adding solvent up to a total volume of 3.0 mL.

-

Classification:

-

Soluble: Dissolves completely in < 3.0 mL.

-

Slightly Soluble: A significant portion dissolves, but some solid remains.

-

Insoluble: No apparent dissolution.

-

Caption: Workflow for qualitative solubility classification.

Protocol: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[7][8] It ensures the solvent is fully saturated with the solute.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid will visibly remain after equilibrium is reached (e.g., 10-20 mg per mL of solvent).

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient duration to ensure equilibrium. A 24-hour period is standard, but preliminary time-to-equilibrium studies (e.g., testing at 24h, 48h, and 72h) are recommended to validate the protocol.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours for the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[6] This step removes any suspended micro-particulates.

-

Analysis: Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UPLC-MS. A calibration curve prepared with standards of known concentrations is required for accurate quantification.[6]

Caption: Protocol for quantitative solubility determination.

Illustrative Solubility Data and Discussion

The following table presents hypothetical quantitative solubility data for this compound, as would be generated by the shake-flask protocol at 25 °C. This data is for illustrative purposes to guide interpretation.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Rationale for Predicted Results |

| Toluene | Nonpolar Aprotic | < 0.1 | The high polarity of the carboxylic acid and pyrimidine ring leads to strong solute-solute interactions (crystal lattice) that are not overcome by the weak interactions with nonpolar toluene. |

| Acetonitrile | Polar Aprotic | ~15-25 | Acetonitrile has a strong dipole that can interact with the polar groups of the solute. It is a weaker hydrogen bond acceptor than DMSO, resulting in moderate solubility. |

| Ethyl Acetate | Polar Aprotic | ~25-40 | While less polar than acetonitrile, the ester carbonyl is an effective hydrogen bond acceptor for the carboxylic acid proton, promoting dissolution. |

| Ethanol | Polar Protic | ~50-75 | Ethanol's ability to act as both a hydrogen bond donor and acceptor allows for strong interactions with all polar sites on the molecule, leading to good solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | DMSO is a highly polar, super-aprotic solvent and an exceptionally strong hydrogen bond acceptor. It is highly effective at solvating the carboxylic acid proton and disrupting the crystal lattice, resulting in very high solubility. |

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the structural components suggest appropriate caution should be exercised. Analogous halogenated pyrimidines are often classified as harmful if swallowed, and causing skin and serious eye irritation.[9]

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Spills: Absorb spills with an inert material and dispose of as chemical waste in accordance with local regulations.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The analysis of its molecular structure predicts high solubility in polar aprotic solvents like DMSO and moderate-to-high solubility in polar protic solvents like ethanol, with poor solubility expected in nonpolar media. The provided step-by-step protocols for both qualitative and quantitative (shake-flask) analysis offer a reliable path for researchers to generate the critical data needed for solvent selection in synthesis, purification, and formulation, thereby enabling more efficient and effective research and development.

References

-

JoVE Core Organic Chemistry. (2023). Chemical and Solubility Equilibria. JoVE. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-